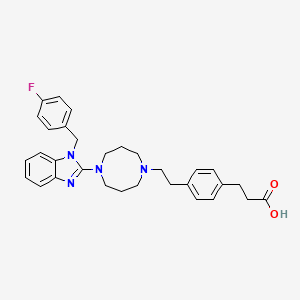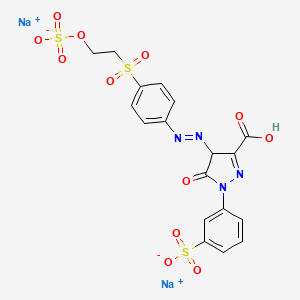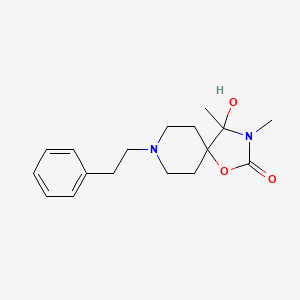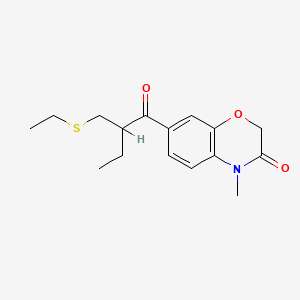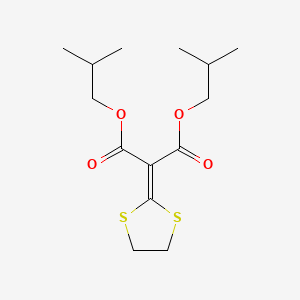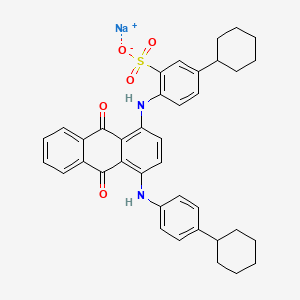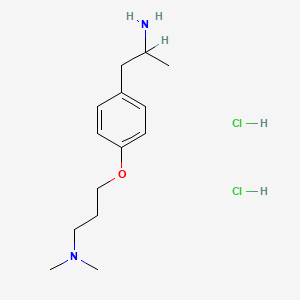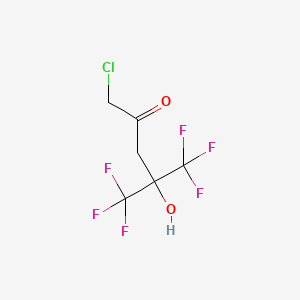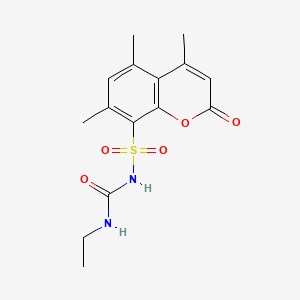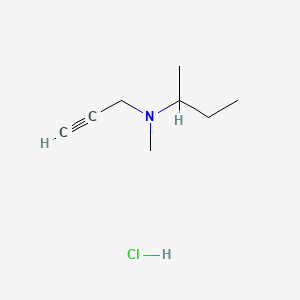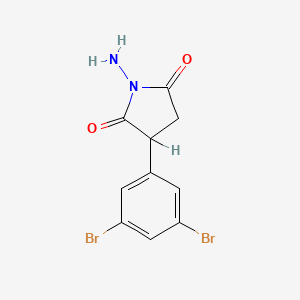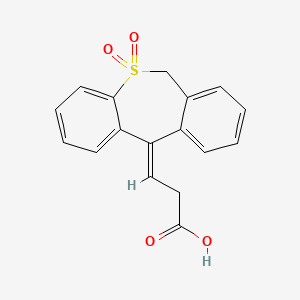
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dibenzo(b,e)thiepin core, which is a bicyclic structure containing sulfur, and a propionic acid moiety. The S,S-dioxide designation indicates the presence of two sulfone groups, which significantly influence the compound’s chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dibenzo(b,e)thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,e)thiepin structure. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.
Introduction of the Propionic Acid Moiety: The propionic acid group is introduced via a reaction with a suitable reagent, such as a Grignard reagent or an organolithium compound, followed by oxidation to form the carboxylic acid.
Oxidation to Form S,S-Dioxide: The final step involves the oxidation of the sulfur atom to form the sulfone groups. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.
Reduction: Reduction reactions can target the sulfone groups, converting them back to sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Addition: Addition reactions can occur at the double bond in the propionic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.
Addition Reagents: Hydrogen, halogens, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides
Aplicaciones Científicas De Investigación
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide involves its interaction with specific molecular targets and pathways. The sulfone groups and aromatic rings play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzo(b,e)thiepin Derivatives: Compounds with similar dibenzo(b,e)thiepin cores but different functional groups.
Propionic Acid Derivatives: Compounds with similar propionic acid moieties but different aromatic or heterocyclic cores.
Sulfone Compounds: Compounds with similar sulfone groups but different overall structures.
Uniqueness
(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide is unique due to its combination of a dibenzo(b,e)thiepin core, a propionic acid moiety, and two sulfone groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.
Propiedades
Número CAS |
112930-64-0 |
|---|---|
Fórmula molecular |
C17H14O4S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
(3E)-3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid |
InChI |
InChI=1S/C17H14O4S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-22(20,21)16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+ |
Clave InChI |
MGHYVISLVCDVKF-NTEUORMPSA-N |
SMILES isomérico |
C1C2=CC=CC=C2/C(=C\CC(=O)O)/C3=CC=CC=C3S1(=O)=O |
SMILES canónico |
C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


